molecular formula C14H12ClNO2 B14314042 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene CAS No. 112083-00-8

2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene

Cat. No.: B14314042
CAS No.: 112083-00-8
M. Wt: 261.70 g/mol
InChI Key: WCCWCZNEFBUMBV-UHFFFAOYSA-N
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Description

2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to the acenaphthylene core. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene typically involves multi-step reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of acenaphthylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The final step involves the chlorination of the nitrated product using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-amino-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene.

    Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1-dimethyl-6-nitroacenaphthene
  • 2-Chloro-1,1-dimethyl-5-nitroacenaphthylene
  • 2-Bromo-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene

Uniqueness

2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the acenaphthylene core makes it a versatile compound for various applications.

Properties

CAS No.

112083-00-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

1-chloro-2,2-dimethyl-5-nitro-1H-acenaphthylene

InChI

InChI=1S/C14H12ClNO2/c1-14(2)10-6-7-11(16(17)18)8-4-3-5-9(12(8)10)13(14)15/h3-7,13H,1-2H3

InChI Key

WCCWCZNEFBUMBV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Cl)C

Origin of Product

United States

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